Molecular Weight and TPSA Differentiation vs. 2-(Trifluoromethyl) Parent (CAS 1527836-00-5)
The 8-methoxy substitution on the target compound increases molecular weight by 30.03 Da (14.0% increase) and topological polar surface area (TPSA) relative to the unsubstituted 2-(trifluoromethyl) parent scaffold (CAS 1527836-00-5). This modification adds one hydrogen bond acceptor (from 5 to 6) and one rotatable bond (from 0 to 1), altering permeability and solubility parameters that are critical in lead optimization [1].
| Evidence Dimension | Molecular weight (MW) and computed topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | MW = 244.17 g/mol; TPSA = 41.9 Ų; HBA = 6; Rotatable bonds = 1; XLogP3-AA = 0.7 |
| Comparator Or Baseline | 2-(Trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one (CAS 1527836-00-5): MW = 214.14 g/mol; TPSA not reported but expected lower due to absence of methoxy oxygen; HBA = 5; Rotatable bonds = 0 |
| Quantified Difference | ΔMW = +30.03 Da (+14.0%); ΔHBA = +1; ΔRotatable bonds = +1 |
| Conditions | Computed properties from PubChem (release 2021.05.07) using XLogP3 3.0 and Cactvs 3.4.6.11 [1] |
Why This Matters
The 14% increase in MW and altered TPSA/HBA profile place the target compound in a different property space relative to the parent, affecting passive permeability, solubility, and ultimately oral bioavailability predictions — key differentiators for medicinal chemistry prioritization.
- [1] PubChem Compound Summary, CID 131691952, 8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. https://pubchem.ncbi.nlm.nih.gov/compound/131691952 (accessed 2026-04-30). View Source
